7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13605549
InChI: InChI=1S/C9H9ClFN/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,8H,1-2,12H2
SMILES: C1CC2=C(C1N)C(=CC(=C2)F)Cl
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol

7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine

CAS No.:

Cat. No.: VC13605549

Molecular Formula: C9H9ClFN

Molecular Weight: 185.62 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine -

Specification

Molecular Formula C9H9ClFN
Molecular Weight 185.62 g/mol
IUPAC Name 7-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C9H9ClFN/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,8H,1-2,12H2
Standard InChI Key ZWQJGQLXIUFTEB-UHFFFAOYSA-N
SMILES C1CC2=C(C1N)C(=CC(=C2)F)Cl
Canonical SMILES C1CC2=C(C1N)C(=CC(=C2)F)Cl

Introduction

Molecular Information

  • Molecular Formula: C9H9ClFNC_9H_9ClFN

  • Molecular Weight: 185.62 g/mol .

  • Structure: The compound consists of an indene backbone substituted with chlorine and fluorine atoms at the 7th and 5th positions, respectively, and an amine group at the 1st position.

Identifiers

  • IUPAC Name: 7-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine .

  • InChI: InChI=1S/C9H9ClFN/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,8H,1-2,12H2 .

  • SMILES Notation: C1CC2=C(C1N)C(=CC(=C2)F)Cl .

2D and 3D Representations

The compound’s structure includes:

  • A bicyclic indene framework.

  • Substituents (chlorine and fluorine) that introduce electronic effects influencing reactivity.

Interactive visualizations of its 3D conformers are available on platforms like PubChem for computational modeling .

Synthesis Pathways

While specific synthesis routes for this compound are not detailed in the provided sources, similar compounds are typically synthesized through:

  • Halogenation: Introduction of chlorine and fluorine atoms onto an indene precursor.

  • Amine Functionalization: Reduction or substitution reactions to install the amine group at the desired position.

These steps often involve intermediate compounds such as halogenated indanones or indenones, followed by reductive amination or nucleophilic substitution.

Pharmaceutical Relevance

Compounds with halogenated indene structures and amine functionalities are frequently studied for their bioactivity:

  • Antimicrobial Activity: Halogenated derivatives often exhibit antibacterial or antifungal properties due to their ability to disrupt microbial enzymes or membranes .

Drug Discovery

The electronic effects from halogen substituents (chlorine and fluorine) can enhance binding affinity in drug targets such as enzymes or receptors, making this compound a candidate for further pharmacological exploration.

Challenges

The lack of detailed experimental data on this compound limits immediate practical applications. Further studies are required to:

  • Assess its pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Investigate potential toxicological effects.

Research Opportunities

Future research could focus on:

  • Derivatization to enhance biological activity.

  • Screening for specific therapeutic targets such as cancer cell lines or bacterial pathogens.

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